![molecular formula C13H14O B2482921 (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one CAS No. 2375248-61-4](/img/structure/B2482921.png)
(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one” is a chemical compound with the molecular weight of 186.25 . It is a powder form substance . The IUPAC name for this compound is “(1S,4S,5S)-5-phenylbicyclo [2.2.1]heptan-2-one” and it has the InChI code "1S/C13H14O/c14-13-8-10-6-11 (13)7-12 (10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m0/s1" .
Physical And Chemical Properties Analysis
“(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one” is a powder form substance . It has a molecular weight of 186.25 . The storage temperature for this compound is 4 degrees Celsius . For a more comprehensive analysis of its physical and chemical properties, laboratory testing would be required.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one, also known as EN300-7443010:
Pharmaceutical Development
EN300-7443010 is being explored for its potential in pharmaceutical development, particularly as a scaffold for drug design. Its unique bicyclic structure provides a rigid framework that can be modified to interact with various biological targets, making it a valuable starting point for the synthesis of new therapeutic agents .
Catalysis in Organic Synthesis
The compound’s structure allows it to act as a chiral catalyst in organic synthesis. Its ability to induce stereoselectivity in chemical reactions is crucial for producing enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Material Science
EN300-7443010 is being investigated for its applications in material science. Its rigid bicyclic structure can be utilized in the design of novel polymers and materials with specific mechanical properties. These materials could have applications in various industries, including automotive and aerospace .
Biological Probes
Researchers are exploring the use of EN300-7443010 as a biological probe. Its unique structure allows it to interact with specific proteins and enzymes, making it useful for studying biological processes and pathways. This can lead to a better understanding of disease mechanisms and the development of new diagnostic tools .
Chemical Sensors
The compound’s ability to interact with various chemical species makes it a candidate for the development of chemical sensors. These sensors can detect the presence of specific molecules in the environment, which is valuable for environmental monitoring and industrial applications .
Agricultural Chemistry
In agricultural chemistry, EN300-7443010 is being investigated for its potential as a pesticide or herbicide. Its unique structure can be modified to target specific pests or weeds, providing a more environmentally friendly alternative to traditional chemical treatments.
These diverse applications highlight the versatility and potential of EN300-7443010 in various fields of scientific research.
Sigma-Aldrich NIST Chemistry WebBook NIST Chemistry WebBook University of Michigan;view=fulltext) Sigma-Aldrich : NIST Chemistry WebBook : University of Michigan;view=fulltext) : Sigma-Aldrich
Propiedades
IUPAC Name |
(1S,4S,5S)-5-phenylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWKOXIHVCUJO-SDDRHHMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

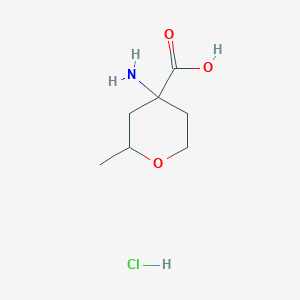
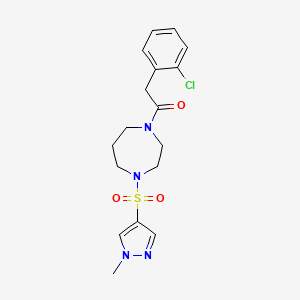

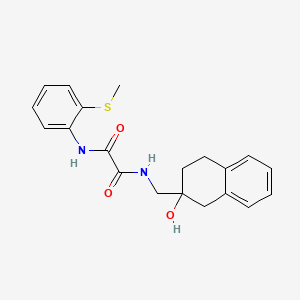

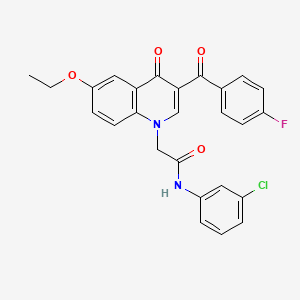
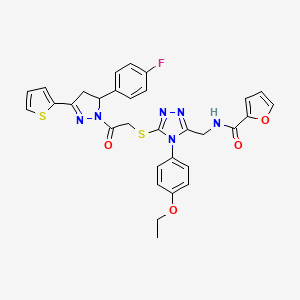

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)
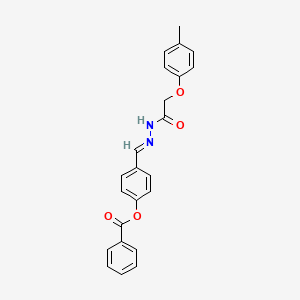
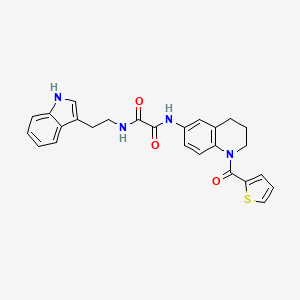
![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)
